N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound featuring a tetrazole core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position and a benzhydryl (diphenylmethyl) carboxamide moiety at the 5-position. Tetrazoles are nitrogen-rich heterocycles widely employed in medicinal and agrochemical research due to their bioisosteric similarity to carboxylic acids, metabolic stability, and ability to engage in hydrogen bonding . The benzhydryl group contributes significant steric bulk and hydrophobicity, which may influence binding affinity to biological targets or alter pharmacokinetic profiles.
Properties
IUPAC Name |
N-benzhydryl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O/c23-22(24,25)17-11-13-18(14-12-17)30-28-20(27-29-30)21(31)26-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHVHIPHZPJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydrol and an appropriate alkylating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent such as trifluoromethyl iodide.
Tetrazole Ring Formation: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Final Coupling Step: The final step involves coupling the benzhydryl intermediate with the trifluoromethyl-substituted tetrazole under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences:
- Tetrazole Substitution Patterns: Unlike N-benzhydryl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () incorporate a triazole-thione core with sulfonyl and halogen substituents.
- Benzhydryl vs.
- Trifluoromethyl vs. Halogen/Methoxy Substituents : In herbicidal triazole derivatives (), substituents like 4-chlorobenzyl or 4-methoxyphenyl are less electronegative than trifluoromethyl, which may reduce stability and bioactivity .
Herbicidal Activity:
- Compounds with 4-(trifluoromethyl)phenyl groups () exhibit moderate herbicidal activity against rape (IC₅₀: 50–100 μM) but weak effects on barnyard grass. The trifluoromethyl group’s electron-withdrawing nature may enhance target binding compared to methoxy or nitro substituents, which showed lower potency .
Pharmacological Potential:
- Tetrazole derivatives like valsartan () target angiotensin II receptors, leveraging the tetrazole’s acidity (pKa ~4.5) to mimic carboxylate interactions. The benzhydryl group in the target compound could redirect selectivity toward central nervous system (CNS) targets due to increased lipophilicity (calculated logP >5) .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole-thiones () contrasts with the carboxamide C=O in the target compound (~1680–1700 cm⁻¹), confirming structural divergence .
- NMR Data : The benzhydryl group’s aromatic protons (δ 7.2–7.5 ppm) and trifluoromethyl singlet (δ ~-60 ppm in ¹⁹F NMR) provide distinct signatures compared to sulfonyl or halogenated analogs .
Comparative Data Table
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